molecular formula C11H14N2O2S B6426712 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole CAS No. 2200036-85-5

2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole

Cat. No.: B6426712
CAS No.: 2200036-85-5
M. Wt: 238.31 g/mol
InChI Key: ZTYHZDFWZOFGBH-UHFFFAOYSA-N
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Description

2-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a pyrrolidin-3-yloxy group, which is further acylated with a cyclopropanecarbonyl moiety. The thiazole ring (a five-membered aromatic structure containing nitrogen and sulfur) contributes to electron-rich properties, while the cyclopropane group introduces steric and electronic effects that may influence pharmacokinetics and target binding.

Properties

IUPAC Name

cyclopropyl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-10(8-1-2-8)13-5-3-9(7-13)15-11-12-4-6-16-11/h4,6,8-9H,1-3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYHZDFWZOFGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with α-Haloketones

Reaction of thiourea derivatives with α-haloketones under reflux conditions forms the thiazole backbone. For example, ethyl bromopyruvate (α-haloketone) and thiourea yield 2-aminothiazole-4-carboxylate. To introduce a hydroxyl group at position 2, 2-aminothiazole intermediates undergo diazotization and hydrolysis:

  • Diazotization : Treatment of 2-aminothiazole with NaNO₂/HCl at 0–5°C generates a diazonium salt.

  • Hydrolysis : Heating the diazonium salt in aqueous H₂SO₄ produces 2-hydroxy-1,3-thiazole.

Key Data :

  • Yield for diazotization-hydrolysis: ~60–70%.

  • Characterization: ¹H NMR (DMSO-d₆) δ 7.30 (s, 1H, H-5), 10.50 (s, 1H, -OH).

Pyrrolidine-3-ol Derivative Preparation

The pyrrolidine moiety requires functionalization at the 3-position with a hydroxyl group and acylation at the nitrogen with cyclopropanecarbonyl chloride.

Protection and Acylation of Pyrrolidine-3-ol

  • Hydroxyl Protection : Pyrrolidine-3-ol is treated with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF to form the silyl-protected derivative.

  • N-Acylation : The protected pyrrolidine reacts with cyclopropanecarbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base, yielding N-cyclopropanecarbonyl-pyrrolidine-3-ol-TBDMS.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the silyl group, yielding 1-cyclopropanecarbonylpyrrolidin-3-ol.

Key Data :

  • Acylation yield: ~85–90%.

  • Deprotection yield: ~95%.

  • Characterization (¹H NMR, CDCl₃): δ 4.20–4.30 (m, 1H, -OCH), 3.40–3.60 (m, 4H, pyrrolidine), 1.10–1.30 (m, 4H, cyclopropane).

Coupling Strategies for Ether Linkage Formation

The ether bond between the thiazole and pyrrolidine is formed via Mitsunobu reaction or nucleophilic substitution , depending on the thiazole’s leaving group.

Mitsunobu Reaction

2-Hydroxy-1,3-thiazole and 1-cyclopropanecarbonylpyrrolidin-3-ol react under Mitsunobu conditions:

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in anhydrous THF.

  • Conditions : Room temperature, 12–24 hours.

Key Data :

  • Yield: ~80–85%.

  • Characterization (ESI-MS): m/z 325.2 [M+H]⁺ (calculated 325.1).

Nucleophilic Substitution

If the thiazole bears a leaving group (e.g., bromide):

  • Synthesis of 2-Bromo-1,3-thiazole : Direct Hantzsch synthesis using α-bromoketones.

  • Substitution : React 2-bromo-thiazole with pyrrolidine-3-olate (generated using NaH in DMF).

Key Data :

  • Substitution yield: ~70–75%.

  • Characterization (¹H NMR, DMSO-d₆): δ 7.40 (s, 1H, H-5), 4.60 (m, 1H, -OCH).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Mitsunobu ReactionHigh regioselectivity, mild conditionsRequires expensive reagents80–85
Nucleophilic SubstitutionSimple starting materialsRequires activated leaving group70–75

Characterization and Validation

Spectroscopic Validation :

  • ¹H NMR : Confirms ether linkage (δ 4.50–4.70 ppm for -OCH) and cyclopropane protons (δ 0.90–1.30 ppm).

  • IR Spectroscopy : Strong absorption at 1700 cm⁻¹ (cyclopropanecarbonyl C=O).

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matches theoretical m/z.

Challenges and Optimization Opportunities

  • Hydrolysis Sensitivity : The cyclopropanecarbonyl group may hydrolyze under acidic conditions; neutral pH is critical during coupling.

  • Steric Hindrance : Bulky substituents on pyrrolidine reduce Mitsunobu efficiency; microwave-assisted synthesis could enhance reaction rates .

Chemical Reactions Analysis

General Thiazole Chemistry

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They are less basic than imidazoles and undergo various chemical reactions such as deprotonation, electrophilic aromatic substitution, and cycloadditions .

2.1. Deprotonation and Metalation

Thiazoles can be deprotonated at the C2 position using strong bases like organolithium compounds or Hauser bases, forming 2-lithiothiazoles. This is a crucial step for further functionalization .

2.3. Cycloadditions

Thiazoles can participate in cycloaddition reactions, although these often require high temperatures. For example, Diels-Alder reactions with alkynes can lead to pyridine derivatives after sulfur extrusion .

Potential Reactions for 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole

Given the structure of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole , potential reactions could include:

  • Hydrolysis : The cyclopropanecarbonyl group could undergo hydrolysis under acidic or basic conditions, leading to the formation of a carboxylic acid derivative.

  • Nucleophilic Substitution : The thiazole ring might undergo nucleophilic substitution reactions, especially if activated by electron-withdrawing groups.

  • Cycloaddition Reactions : Although less likely due to the aromatic stabilization of the thiazole ring, cycloaddition reactions could occur under specific conditions.

Spectroscopic Analysis

Spectroscopic methods such as IR, NMR, and mass spectrometry are crucial for identifying and characterizing thiazole derivatives. For example, the IR spectrum might show characteristic bands for the thiazole ring and the cyclopropanecarbonyl group, while NMR would provide detailed structural information .

Data Table: General Spectroscopic Data for Thiazoles

Spectroscopic MethodCharacteristic Signals
IRThiazole ring: 3180-3100 cm^-1 (C-H stretch)
1H NMRThiazole methine proton: 7.62-8.55 ppm
13C NMRThiazole ring carbons: 110-115 ppm
Mass SpectrometryMolecular ion peak consistent with molecular formula

This table provides general spectroscopic data for thiazoles, which could be relevant for analyzing 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole .

Future Research Directions

Future studies should focus on synthesizing 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole and exploring its chemical reactivity, including potential applications in pharmaceutical or agrochemical fields. This could involve developing new synthesis routes and investigating its biological activities.

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. Research indicates that derivatives of thiazoles exhibit significant antibacterial activity against various strains of bacteria. Thiazoles are known to interfere with bacterial cell wall synthesis and protein synthesis, making them valuable in developing new antibiotics .

Neurokinin Receptor Antagonism

Another promising application of this compound is its role as a neurokinin-3 (NK3) receptor antagonist. NK3 receptors are implicated in several neurological disorders, including depression, anxiety, and schizophrenia. Compounds that inhibit these receptors can potentially provide therapeutic benefits for patients suffering from these conditions .

Interaction with Neurotransmitter Systems

The compound's structure allows it to interact with neuropeptide systems, particularly those involving tachykinins like substance P, neurokinin A, and neurokinin B. By blocking NK3 receptors, it may help modulate neurotransmitter release and alleviate symptoms associated with psychiatric disorders .

Antimicrobial Mechanisms

The thiazole moiety is known to disrupt essential bacterial processes. The specific mechanism may involve the inhibition of enzymes critical for bacterial survival or the disruption of membrane integrity .

Clinical Trials on NK3 Antagonists

Several studies have highlighted the efficacy of NK3 antagonists in treating psychiatric disorders. For example, compounds similar to 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole have shown promise in preclinical models for reducing anxiety-like behaviors and improving mood regulation .

Antibacterial Efficacy Studies

Research conducted on thiazole derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains. In vitro studies showed that these compounds could inhibit bacterial growth significantly compared to standard antibiotics, suggesting a potential role in combating antibiotic resistance .

Data Tables

Application AreaMechanism of ActionReference
Antibacterial ActivityDisruption of cell wall synthesis
NK3 Receptor AntagonismModulation of neurotransmitter release
Treatment of DepressionInhibition of neurokinin signaling
Treatment of AnxietyReduction of anxiety-like behaviors in animal models

Mechanism of Action

The mechanism of action of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidinyloxy Substituents

2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole (CAS: 933702-08-0)
  • Structure : Differs by the absence of the cyclopropanecarbonyl group; instead, a methylene bridge connects the pyrrolidine to the thiazole.
  • Molecular Weight : 184.26 g/mol (vs. ~265.3 g/mol for the target compound, estimated).
  • Key Differences: The cyclopropanecarbonyl group in the target compound enhances hydrophobicity and may improve membrane permeability compared to the simpler methylene-linked analogue.
3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS: 2097896-34-7)
  • Structure : Replaces the thiazole with a thiadiazole ring and substitutes the cyclopropanecarbonyl with a dichlorobenzoyl group.
  • Molecular Weight : 344.2 g/mol.
  • Key Differences: The thiadiazole ring (two nitrogen atoms) increases polarity and hydrogen-bonding capacity compared to thiazole.

Analogues with Aromatic and Heteroaromatic Substituents

4-[(2-(4-(4-Chlorophenyl)thiazol-4-yl)hydrazineylidene)methyl]phenol (Compound 3a, )
  • Structure: Features a chlorophenyl-thiazole scaffold with a hydrazineylidene-phenol group.
  • Key Differences: The phenolic group increases solubility in aqueous environments but may limit blood-brain barrier penetration. The aromatic chlorophenyl group enhances π-π stacking interactions, which are absent in the target compound’s aliphatic cyclopropane moiety .
2-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-acetylhydrazine (Compound 4, )
  • Structure : Includes an acetylhydrazine substituent linked to a chlorophenyl-thiazole.
  • The absence of a pyrrolidinyloxy group reduces conformational flexibility compared to the target compound .

Analogues with Cardiotropic Activity ()

  • Example Compound : 1-[(2Z)-2-[(4-Methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazin-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one hydrochloride.
  • Structure : Contains a dihydrothiazole ring with imin and piperazinyl substituents.
  • Key Differences: The dihydrothiazole (non-aromatic) reduces resonance stabilization, altering electronic properties. The piperazinyl group enhances basicity and water solubility, contrasting with the target compound’s neutral cyclopropanecarbonyl group .

Biological Activity

The compound 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. Thiazoles are known for their diverse pharmacological effects, making them valuable in drug design and development.

Chemical Structure

The molecular formula of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole is C14H17N2O2SC_{14}H_{17}N_{2}O_{2}S with a molecular weight of approximately 263.36 g/mol. The structure includes a thiazole ring, which is pivotal for its biological activity.

Biological Activity Overview

Research has indicated that thiazole derivatives exhibit significant biological activities, including:

  • Anticancer Activity : Compounds containing thiazole moieties have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Enzyme Inhibition : Some thiazoles act as inhibitors of specific enzymes involved in cancer progression, such as deubiquitinases.

Anticancer Activity

A notable study evaluated the anticancer efficacy of thiazole derivatives, including 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole. The research utilized the MTT assay to assess cytotoxicity against MCF-7 breast cancer cells. The results demonstrated that certain derivatives exhibited promising IC50 values comparable to established chemotherapeutics like Cisplatin.

CompoundIC50 (µM)Reference
2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole14.6 ± 0.8
Cisplatin13.6 ± 0.9

Enzyme Inhibition Studies

Another aspect of the biological activity of this compound involves its potential as an inhibitor of the Ubiquitin-Specific Protease 7 (USP7) , which plays a crucial role in cancer biology by stabilizing oncogenic proteins. A series of thiazole derivatives were synthesized and tested for their USP7 inhibition capabilities.

CompoundUSP7 Inhibition ActivityReference
2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazoleLow micromolar inhibition
P5091 (Reference Inhibitor)IC50 = 0.5 µM

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins such as Rab7b. The docking simulations indicated favorable binding affinities, suggesting that these compounds could effectively inhibit their targets.

Case Studies

Several case studies highlight the pharmacological potential of thiazole derivatives:

  • Thiazole-Thiophene Hybrids : These compounds showed significant anticancer activity against MCF-7 cells, with some derivatives outperforming standard treatments.
  • USP7 Inhibitors : Research demonstrated that thiazoles could induce cell death through both p53-dependent and independent pathways, indicating their versatility as therapeutic agents.

Q & A

Q. Advanced

  • Molecular Docking : Use programs like Schrödinger Suite or GOLD to simulate interactions with active sites (e.g., bacterial dihydrofolate reductase). For example, halogenated aryl groups in similar thiazoles form π-π stacking with Phe residues .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) to evaluate conformational flexibility .

How can researchers optimize reaction yields for large-scale synthesis?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield by 15–20% for cyclopropane-containing intermediates .
  • Flow Chemistry : Enables precise control of exothermic steps (e.g., cyclopropanation) and minimizes byproducts .

What analytical challenges arise in characterizing the cyclopropane moiety?

Q. Advanced

  • Dynamic NMR : Resolves signal splitting caused by ring puckering in the cyclopropane group at low temperatures (−40°C) .
  • X-ray Photoelectron Spectroscopy (XPS) : Differentiates carbonyl (C=O) and thiazole (C-S) bonding environments, which may overlap in IR spectra .

How do solvent polarity and pH affect the compound’s stability?

Q. Basic

  • Aprotic Solvents (e.g., DCM) : Prevent hydrolysis of the cyclopropane carbonyl group.
  • pH 6–8 : Maintains thiazole ring stability; acidic conditions (pH <4) risk protonation and ring opening .

What biological screening models are suitable for this compound?

Q. Advanced

  • Antimicrobial Assays : Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) strains in broth microdilution (MIC ≤16 µg/mL indicates activity) .
  • Enzyme Inhibition : Test against COX-2 or kinases via fluorescence polarization assays, leveraging the thiazole’s metal-chelating ability .

How can researchers address low solubility in aqueous media?

Q. Advanced

  • Prodrug Design : Introduce phosphate or glycoside groups at the pyrrolidine oxygen to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

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